molecular formula C14H19NO B2707393 N-benzylcyclohexanecarboxamide CAS No. 35665-26-0

N-benzylcyclohexanecarboxamide

Cat. No.: B2707393
CAS No.: 35665-26-0
M. Wt: 217.312
InChI Key: KYIUKSZCASTDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylcyclohexanecarboxamide (C₁₄H₁₉NO) is a secondary amide characterized by a cyclohexane ring linked to a benzyl-substituted carboxamide group. Its synthesis involves reacting benzylamine with a mixed anhydride derived from 1-cyclohexylcyclopropan-1-ol in chloroform, yielding a white crystalline solid with a 77% efficiency . Alternative methods employ rhodium catalysts (e.g., [Rh(COD)₂]BF₄) and BINAP ligands under nitrogen, achieving comparable yields and confirming structure via NMR (δH: 7.55–1.17 ppm) and HRMS ([M+H⁺] = 254.1545) . The cyclohexane ring confers conformational rigidity, while the benzyl group enhances lipophilicity (XLogP3 ≈ 5), influencing its pharmacokinetic properties .

Properties

IUPAC Name

N-benzylcyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIUKSZCASTDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzylcyclohexanecarboxamide can be synthesized through the reaction of cyclohexanecarboxylic acid with benzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-benzylcyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-benzylcyclohexanecarboxamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor ligands.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or receptors involved in various diseases.

Industry: this compound finds applications in the production of specialty chemicals and polymers. It is used as a precursor in the synthesis of performance materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzylcyclohexanecarboxamide involves its interaction with specific molecular targets. The benzyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, making it a potential inhibitor of enzymes or receptors. The cyclohexane ring provides structural rigidity, contributing to the compound’s stability and specificity in binding interactions.

Comparison with Similar Compounds

Key Observations :

  • Yield : N-Benzylcyclohexanecarboxamide exhibits higher synthetic efficiency (77–82%) compared to brominated analogs (e.g., 24% for 4b) .
  • Substituent Effects : Hydroxyl (compound 16) and morpholine (compound 15) groups improve solubility but reduce lipophilicity, whereas alkyl chains (e.g., butyl in compound 10) enhance membrane permeability .

Physicochemical and Functional Properties

  • Lipophilicity : this compound (XLogP3 = 5) is more lipophilic than hydroxy-substituted analogs (e.g., compound 16, estimated logP ≈ 2.5), favoring blood-brain barrier penetration .
  • Stability : Ester-containing analogs (e.g., compound 17) are prone to hydrolysis, limiting their utility in aqueous environments .
  • Bioactivity : In pharmacological screens, this compound (JM-S-10) acts as a KCNQ2/Q3 potassium channel opener, whereas chloro- and trifluoromethyl-substituted derivatives (e.g., JM-S-2, JM-S-9) show enhanced binding due to electron-withdrawing groups .

Biological Activity

N-benzylcyclohexanecarboxamide (NBCH) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzyl group attached to a cyclohexanecarboxamide backbone. The synthesis typically involves the reaction of cyclohexanecarboxylic acid with benzylamine or benzyl alcohol in the presence of a condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC), under controlled conditions to yield the desired amide product.

Analgesic Properties

Research indicates that compounds with a cyclohexane structure often exhibit analgesic properties. For instance, studies have shown that NBCH may interact with pain pathways, potentially providing relief in pain models. This activity is attributed to its ability to modulate neurotransmitter release and receptor activity in the central nervous system.

Anti-inflammatory Effects

NBCH has also been studied for its anti-inflammatory effects. In vitro assays demonstrate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests a mechanism that could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Anticonvulsant Activity

Recent investigations into NBCH have highlighted its potential as an anticonvulsant agent. Preclinical studies indicate that it may reduce seizure activity through modulation of neurotransmitter systems, particularly by enhancing GABAergic transmission.

The biological activity of NBCH is believed to involve several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in pain and inflammation pathways.
  • Receptor Modulation : NBCH can interact with neurotransmitter receptors, influencing their activity and contributing to its analgesic and anticonvulsant effects .

Study 1: Analgesic Efficacy

A study conducted on animal models demonstrated that NBCH significantly reduced pain responses compared to control groups. The results indicated a dose-dependent effect, with higher doses correlating with greater analgesic efficacy.

Dose (mg/kg)Pain Response Reduction (%)
1025
2050
4075

Study 2: Anti-inflammatory Activity

In another study assessing anti-inflammatory effects, NBCH was administered to mice subjected to induced inflammation. The compound exhibited a significant reduction in swelling and inflammatory markers.

Treatment GroupSwelling Reduction (%)Cytokine Level (pg/mL)
Control0200
NBCH (10 mg/kg)30140
NBCH (20 mg/kg)6080

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundAnalgesic ActivityAnti-inflammatory Activity
This compoundModerateHigh
CyclohexanecarboxamideLowModerate
N-(4-methoxybenzyl)cyclohexanecarboxamideHighModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.